Sophorose monohydrate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

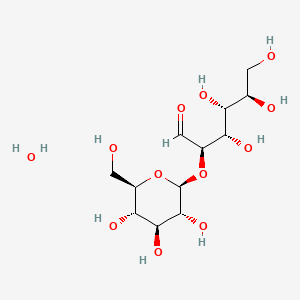

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11.H2O/c13-1-4(16)7(17)8(18)5(2-14)22-12-11(21)10(20)9(19)6(3-15)23-12;/h2,4-13,15-21H,1,3H2;1H2/t4-,5+,6-,7-,8-,9-,10+,11-,12-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVMMOAQPULJZGB-RVNRFXEQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)O)O)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140686-17-5 | |

| Record name | Sophorose monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140686175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SOPHOROSE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S1HGQ8I8H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Sophorose Monohydrate

This guide provides an in-depth overview of Sophorose monohydrate, a disaccharide of significant interest in biochemical research and industrial applications. It details its chemical structure, physicochemical properties, and relevant experimental protocols for its synthesis.

Chemical Structure of this compound

Sophorose is a disaccharide composed of two D-glucose units linked by a β(1→2) glycosidic bond.[1][2] Its systematic name is 2-O-β-D-glucopyranosyl-α-D-glucose.[3][4][5] The monohydrate form incorporates one molecule of water per molecule of the sugar.[4][6]

Caption: Chemical structure of this compound.

Physicochemical Properties

This compound is a white, crystalline solid that is soluble in water.[2] Key quantitative data are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₂O₁₁·H₂O | [4][6] |

| Molecular Weight | 360.31 g/mol | [4][6] |

| CAS Number | 20429-79-2 | [1][4][7] |

| Melting Point | 196-198 °C | [3][7] |

| Optical Rotation [α]D¹⁸ | +19° (c=1.2 in water) | [3][7] |

| Purity | ≥98% | [4] |

Experimental Protocols

The following section details a one-pot enzymatic synthesis method for producing sophorose from sucrose (B13894) and glucose. This method is notable for its efficiency and high yield.

Objective: To synthesize Sophorose via a one-pot enzymatic reaction.

Materials:

-

Glucose

-

Sucrose

-

Inorganic phosphate (B84403) buffer (10 mM)

-

Sucrose phosphorylase (SP)

-

1,2-β-oligoglucan phosphorylase (EiSOGP)

-

exo-β-1,2-glucooligosaccharide sophorohydrolase (BDI_3064)

-

Dry yeast

-

Deionized water

Experimental Workflow:

Caption: Workflow for the enzymatic synthesis of Sophorose.

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing 5 mM glucose, 250 mM sucrose, and 10 mM inorganic phosphate.[8]

-

Enzyme Addition: Add the following enzymes to the reaction mixture: 5 µg/mL of sucrose phosphorylase, 20 µg/mL of 1,2-β-oligoglucan phosphorylase, and 50 µg/mL of exo-β-1,2-glucooligosaccharide sophorohydrolase.[8]

-

Incubation: Incubate the reaction mixture at 30°C for 48 hours. During this time, sophorose is synthesized and accumulates.[8]

-

Enzyme Inactivation: Terminate the reaction by heating the mixture at 95°C for 10 minutes to inactivate the enzymes.[8]

-

Byproduct Removal: To remove residual glucose and fructose, add 2 grams of dry yeast to the mixture and incubate at 30°C for 2 hours.[8]

-

Purification: Purify the sophorose from the reaction mixture using size-exclusion chromatography.[8]

This optimized protocol has been shown to yield approximately 108 mM of sophorose, with a final yield of 45% based on the initial amount of sucrose used as the donor substrate.[8]

Biological and Industrial Significance

Sophorose is recognized for its role as an inducer of cellulase (B1617823) production in fungi, such as Trichoderma reesei, which is crucial for the biofuel industry's efforts in converting lignocellulosic biomass into biofuels.[2][8][9] It also serves as a valuable substrate for the analysis of various carbohydrate-active enzymes and is a building block in carbohydrate synthesis.[8][9] Furthermore, sophorose is a component of sophorolipids, a class of biosurfactants with potential applications in the pharmaceutical and biotechnology sectors due to their antimicrobial and emulsifying properties.[2]

References

- 1. SOPHOROSE | 20429-79-2 [chemicalbook.com]

- 2. Sophorose Clinisciences [clinisciences.com]

- 3. Sophorose [drugfuture.com]

- 4. scbt.com [scbt.com]

- 5. glycodepot.com [glycodepot.com]

- 6. This compound | C12H24O12 | CID 90479496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 20429-79-2, this compound, CAS:20429-79-2 [chemsynlab.com]

- 8. One-pot Enzymatic Synthesis of Sophorose from Sucrose and Glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 9. a-Sophorose hydrate | 20429-79-2 | OS06893 | Biosynth [biosynth.com]

The Sophorose Signal: An In-depth Technical Guide to the Mechanism of Cellulase Induction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enzymatic breakdown of lignocellulosic biomass into fermentable sugars is a cornerstone of the bio-based economy, with applications ranging from biofuel production to the synthesis of specialty chemicals. At the heart of this process lies the filamentous fungus Trichoderma reesei, a prolific producer of cellulolytic enzymes. The induction of these enzymes is a tightly regulated process, with the disaccharide sophorose (a β-1,2-linked glucan) being the most potent natural inducer known.[1][2] Understanding the intricate molecular mechanisms by which sophorose triggers the massive upregulation of cellulase (B1617823) gene expression is paramount for the rational design of hyper-producing fungal strains and the optimization of industrial fermentation processes.

This technical guide provides a comprehensive overview of the core mechanisms of sophorose-mediated cellulase induction in T. reesei. It is designed to be a valuable resource for researchers, scientists, and drug development professionals working in the fields of fungal biotechnology, enzyme engineering, and biorefinery. We will delve into the key signaling pathways, the roles of essential transcription factors and regulatory proteins, and provide detailed experimental protocols for studying this complex biological system. All quantitative data has been summarized in structured tables for ease of comparison, and key pathways and workflows are visualized using diagrams.

The Dual Role of Sophorose in Cellulase Regulation

Sophorose plays a dual regulatory role in the production of cellulases in Trichoderma reesei. It acts as a potent inducer of cellulase gene expression while simultaneously functioning as a repressor of β-glucosidase synthesis.[1][3] This dual function is critical for maintaining a sustained induction signal. β-glucosidases are responsible for hydrolyzing cellobiose (B7769950) (a product of cellulose (B213188) degradation and a known inhibitor of cellobiohydrolases) to glucose, but they can also hydrolyze sophorose.[3] By repressing β-glucosidase production, sophorose prevents its own degradation, thus prolonging the induction signal and leading to higher cellulase yields.[3]

The Sophorose Signaling Pathway: From Perception to Gene Expression

The induction of cellulase gene expression by sophorose is a complex process involving signal perception, transduction through intracellular signaling cascades, and the activation of key transcription factors that bind to the promoter regions of cellulase genes. While the complete pathway is still under active investigation, a model based on current research is presented below.

Sophorose Uptake and Perception

The initial step in the signaling cascade is the uptake of sophorose into the fungal cell. This process is mediated by specialized sugar transporters located in the plasma membrane. Evidence suggests the presence of a high-affinity, low-activity cellobiose/sophorose permease.[4] The expression of this permease is constitutive but can be further induced by sophorose itself, creating a positive feedback loop.[4] One of the key transporters implicated in this process is the cellulose response transporter 1 (CRT1), which is essential for cellulase induction by sophorose, lactose, and cellobiose. While initially thought to be a transporter, some studies suggest CRT1 may function as a transceptor, a protein that both transports a ligand and initiates a signaling cascade.

Intracellular Signaling Cascades

Once inside the cell, sophorose, or a metabolite derived from it, triggers a cascade of intracellular signaling events. While the precise initial sensor of intracellular sophorose remains to be definitively identified, several signaling pathways are known to be involved.

-

cAMP-PKA Pathway: The cyclic AMP (cAMP)-dependent protein kinase A (PKA) pathway has been shown to play a role in cellulase induction by sophorose.[5] Addition of cAMP can enhance the inducing effect of sophorose, suggesting a positive regulatory role for this pathway.[5] The activation of PKA leads to the phosphorylation of downstream target proteins, including transcription factors, which in turn modulate cellulase gene expression.[6]

-

MAPK Pathways: Mitogen-activated protein kinase (MAPK) pathways are central to signal transduction in eukaryotes, and in T. reesei, they are involved in regulating cellulase formation. The Tmk3 MAPK is believed to be involved in the signal transduction pathway leading to cellulase induction.[7]

Key Transcription Factors and their Regulation

The convergence of these signaling pathways leads to the activation of a suite of transcription factors that are essential for the coordinated expression of cellulase genes.

-

XYR1 (Xylanase Regulator 1): XYR1 is the master transcriptional activator for both cellulase and xylanase genes in T. reesei. Its presence is absolutely required for the expression of the major cellulase genes in response to sophorose. The cAMP-PKA pathway is thought to regulate the abundance of XYR1.[6]

-

ACE3 (Activator of Cellulase Expression 3): ACE3 is another crucial activator of cellulase gene expression. Transcriptomic studies have shown that ACE3 is upregulated in response to sophorose induction.

-

VIB1: VIB1 is a transcription factor that is also upregulated during sophorose-induced cellulase expression and is thought to play a role in the regulatory network.

The interplay between these transcription factors, along with other regulatory proteins, fine-tunes the expression of the various cellulase and hemicellulase (B13383388) genes, leading to the secretion of a highly efficient enzyme cocktail for biomass degradation.

Visualizing the Sophorose Induction Pathway and Experimental Workflows

To provide a clearer understanding of the complex processes involved, the following diagrams have been generated using the DOT language.

Caption: Proposed signaling pathway for sophorose-mediated cellulase induction in T. reesei.

References

- 1. Regulation of the cellulolytic system in Trichoderma reesei by sophorose: induction of cellulase and repression of beta-glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sophorose as an inducer of cellulase in Trichoderma viride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulation of the cellulolytic system in Trichoderma reesei by sophorose: induction of cellulase and repression of beta-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Triggering of cellulase biosynthesis by cellulose in Trichoderma reesei. Involvement of a constitutive, sophorose-inducible, glucose-inhibited beta-diglucoside permease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evidence of cAMP involvement in cellobiohydrolase expression and secretion by Trichoderma reesei in presence of the inducer sophorose - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Role of Trichoderma reesei mitogen-activated protein kinases (MAPKs) in cellulase formation - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Biosynthesis of Sophorolipids: A Technical Guide for Researchers

Abstract

Sophorolipids (SLs) are a class of glycolipid biosurfactants produced by various yeast species, most notably Starmerella bombicola. Their biodegradability, low toxicity, and versatile physicochemical properties have positioned them as promising alternatives to synthetic surfactants in a myriad of applications, including pharmaceuticals, cosmetics, and bioremediation. This technical guide provides an in-depth exploration of the sophorolipid (B1247395) biosynthesis pathway, offering researchers, scientists, and drug development professionals a comprehensive resource. It details the enzymatic cascade, genetic regulation, quantitative production data, and key experimental methodologies. Included are signaling pathway diagrams, experimental workflows, and a revised understanding of the terminal lactonization step, equipping researchers with the foundational knowledge to innovate in the field of microbial biosurfactants.

The Core Biosynthetic Pathway

The biosynthesis of sophorolipids is a multi-step enzymatic process that originates from primary metabolites. The pathway is initiated with the hydroxylation of a fatty acid, followed by sequential glycosylation and subsequent modification by acetylation and lactonization. The genes encoding the core biosynthetic enzymes are typically organized in a subtelomeric gene cluster.[1][2][3]

The canonical pathway involves the following key enzymatic steps:

-

Fatty Acid Hydroxylation : The process begins with the terminal or subterminal hydroxylation of a long-chain fatty acid (typically C16 or C18) by a cytochrome P450 monooxygenase, CYP52M1.[3][4] This step is crucial and its disruption completely abolishes sophorolipid production.[1][2][3]

-

First Glycosylation : A UDP-glucosyltransferase, UgtA1 (also referred to as GTI), transfers a glucose molecule from UDP-glucose to the hydroxylated fatty acid, forming a glucolipid.[4][5]

-

Second Glycosylation : A second UDP-glucosyltransferase, UgtB1 (or GTII), adds another glucose molecule to the glucolipid via a β-1,2 linkage, forming the characteristic sophorose head.[4][5] This results in the formation of acidic, non-acetylated sophorolipids.

-

Acetylation : An acetyltransferase (AT) acetylates the 6' and/or 6'' hydroxyl groups of the sophorose moiety.[4][5] This acetylation is not a prerequisite for lactonization.[4]

-

Lactonization : The final step involves the intramolecular esterification of the fatty acid's carboxyl group, typically to the 4'' hydroxyl group of the sophorose, forming a lactonic sophorolipid. Recent evidence suggests this is not a direct lactonization of the acidic sophorolipid but a transesterification reaction catalyzed by the Starmerella bombicola lactone esterase (SBLE) acting on an intermediate known as a bola sophorolipid.[6]

-

Transport : A transporter, initially identified as belonging to the ATP-binding cassette (ABC) transporter superfamily, is involved in the secretion of sophorolipids.[3]

Genetic Regulation of Sophorolipid Biosynthesis

The production of sophorolipids is tightly regulated, with biosynthesis being non-growth associated and significantly upregulated during the stationary phase.[1][7] Several regulatory mechanisms have been identified:

-

Telomere Positioning Effect (TPE): The sophorolipid biosynthesis gene cluster is located in a subtelomeric region of the chromosome.[1][7] This positioning leads to the repression of gene expression during the exponential growth phase, a phenomenon known as the Telomere Position Effect.[7][8] This repression is lifted during the stationary phase, allowing for high-level production of sophorolipids.[1][7]

-

Transcription Factors: While a dedicated transcription factor within the gene cluster has not been identified, several other transcription factors have been found to influence sophorolipid synthesis. The zinc-knuckle type transcription factors Ztf1 and Leu3, along with Gcl, act as negative regulators.[8][9]

-

Rim9-like Protein (Rlp): A protein, Rlp, with homology to the Rim9 protein in Yarrowia lipolytica, has been identified as a negative regulator of sophorolipid synthesis.[8][9]

-

Carbon-to-Nitrogen (C/N) Ratio: A high C/N ratio in the culture medium is a well-known inducer of sophorolipid biosynthesis.

The cumulative knockout of negative regulators like rlp, ztf1, and leu3 has been shown to significantly increase sophorolipid yields by redirecting metabolic flux towards the biosynthesis pathway.[9]

Quantitative Data on Sophorolipid Production

The yield of sophorolipids is highly dependent on the producing strain, fermentation conditions, and substrate composition. The following tables summarize quantitative data from various studies.

Table 1: Sophorolipid Production by S. bombicola under Various Conditions

| Strain | Carbon Sources | Nitrogen Source | Fermentation Scale | Sophorolipid Yield (g/L) | Reference |

| S. bombicola ATCC 22214 | Glucose, Rapeseed Oil | Corn Steep Liquor, (NH₄)₂SO₄ | Shake Flask | 11.3 - 39.5 | [10] |

| S. bombicola ATCC 22214 | Glucose, Corn Oil | Not specified | Not specified | Not specified, ST reduction to 28.56 mN/m | [11] |

| C. bombicola | Soy Molasses, Oleic Acid | Not specified | Shake Flask | 21 | [12] |

| S. bombicola NRRL Y-17069 | Glucose, Oleic Acid | Yeast Extract, NH₄Cl | Shake Flask | Varies with time | [13] |

| Candida sp. NRRL Y-27208 | Glucose, Oleic Acid | Yeast Extract, NH₄Cl | Shake Flask | Varies with time | [13] |

Table 2: Impact of Genetic Modification on Sophorolipid Production in S. bombicola

| Strain | Genetic Modification | Sophorolipid Yield (g/L) | % Increase vs. Wild-Type | Reference |

| Wild-Type | - | ~64.7 | - | [9] |

| ΔrlpΔleu3Δztf1 | Knockout of negative regulators | 97.44 | 50.51 | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments in sophorolipid research.

Gene Knockout in Starmerella bombicola via Homologous Recombination

This protocol describes a general workflow for deleting a target gene in S. bombicola.

-

Construct Knockout Cassette:

-

Amplify the upstream and downstream flanking regions (typically ~1 kb each) of the target gene from S. bombicola genomic DNA via PCR.

-

Amplify a selection marker cassette (e.g., hygromycin resistance gene, hph).

-

Join the three fragments (upstream flank - marker - downstream flank) using fusion PCR or Gibson assembly to create the final knockout cassette.

-

-

Transformation:

-

Prepare competent S. bombicola cells using an electroporation protocol.

-

Transform the competent cells with the purified knockout cassette.

-

-

Selection and Verification:

-

Plate the transformed cells on selective agar (B569324) plates (e.g., YEPD with hygromycin B).

-

Isolate individual colonies and verify the correct integration of the knockout cassette and deletion of the target gene via diagnostic PCR using primers that bind outside the flanking regions and within the marker gene.

-

-

Marker Rescue (Optional):

-

If a recyclable marker is used (e.g., flanked by loxP sites), the marker can be removed by introducing a Cre recombinase.

-

Analysis of Gene Expression via RT-qPCR

This protocol outlines the steps to quantify the expression levels of sophorolipid biosynthesis genes.

-

Cell Harvesting and RNA Extraction:

-

Grow wild-type and mutant S. bombicola strains in fermentation medium for a specified time (e.g., 72 hours).

-

Harvest cells by centrifugation at 4°C.

-

Immediately freeze the cell pellet in liquid nitrogen and grind to a fine powder.

-

Extract total RNA using a suitable reagent (e.g., TRIzol or a commercial kit).

-

-

cDNA Synthesis:

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase and oligo(dT) or random primers.

-

-

Quantitative PCR (qPCR):

-

Prepare qPCR reactions containing cDNA template, gene-specific primers for the target genes (e.g., cyp52m1, ugtA1) and reference genes (e.g., actin), and a SYBR Green master mix.

-

Perform the qPCR reaction in a real-time PCR cycler.

-

Analyze the results using the 2-ΔΔCt method to determine the relative expression levels of the target genes, normalized to the expression of the reference genes.[14]

-

Quantification of Sophorolipids by HPLC

High-Performance Liquid Chromatography (HPLC) is a precise method for separating and quantifying different sophorolipid congeners.

-

Sample Preparation:

-

Take a known volume of fermentation broth.

-

Extract the sophorolipids using a solvent extraction method (e.g., with ethyl acetate).

-

Evaporate the solvent to dryness and re-dissolve the sophorolipid residue in a known volume of a suitable solvent (e.g., acetonitrile (B52724) or methanol).

-

-

HPLC Analysis:

-

Column: Reversed-phase C18 column.

-

Mobile Phase: A gradient of water and acetonitrile is typically used. The addition of a small amount of acid (e.g., 0.1% formic acid) can improve the peak shape of acidic sophorolipids.[15]

-

Detection: Evaporative Light Scattering Detector (ELSD) or UV detector (e.g., at 198 nm or 207 nm).[2][16][17]

-

Quantification: Create a standard curve using purified sophorolipid standards of known concentrations to quantify the amount of sophorolipids in the samples based on peak area.

-

Conclusion

The biosynthesis of sophorolipids is a complex and well-orchestrated process, governed by a specific set of enzymes and regulated by unique genetic mechanisms. This guide has provided a detailed overview of the biosynthetic pathway, including a recent revision of the lactonization step, and has highlighted the key regulatory players that control sophorolipid production. The quantitative data and experimental protocols presented herein offer a valuable resource for researchers aiming to understand, engineer, and optimize the production of these versatile biosurfactants. As the demand for sustainable and bio-based chemicals grows, a thorough understanding of the fundamental biology of sophorolipid biosynthesis will be paramount in unlocking their full biotechnological potential.

References

- 1. Unraveling the regulation of sophorolipid biosynthesis in Starmerella bombicola - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determining the accuracy and suitability of common analytical techniques for sophorolipid biosurfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. Revision of the sophorolipid biosynthetic pathway in Starmerella bombicola based on new insights in the substrate profile of its lactone esterase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. A Cumulative Effect by Multiple-Gene Knockout Strategy Leads to a Significant Increase in the Production of Sophorolipids in Starmerella Bombicola CGMCC 1576 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Developing an understanding of sophorolipid synthesis through application of a central composite design model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sophorolipids Production by Candida bombicola ATCC 22214 and its Potential Application in Microbial Enhanced Oil Recovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. Identification and Validation of Reference Genes for qRT-PCR Studies of Gene Expression in Dioscorea opposita - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Identification and determination of individual sophorolipids in fermentation products by gradient elution high-performance liquid chromatography with evaporative light-scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. WO2022234966A1 - Method for purifying sophorolipid - Google Patents [patents.google.com]

Physical and chemical properties of Sophorose monohydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sophorose is a naturally occurring disaccharide composed of two glucose units linked by a β-1,2 glycosidic bond. Its monohydrate form is a white, crystalline powder. This unique linkage distinguishes it from more common glucose disaccharides like maltose (B56501) and cellobiose. First isolated from the pods of Sophora japonica, sophorose is also a key component of sophorolipids, which are microbial glycolipids with a range of biological activities, including antibacterial, antifungal, and anti-cancer properties. A significant area of research interest is the potent ability of sophorose to induce the expression of cellulase (B1617823) genes in filamentous fungi such as Trichoderma reesei, a critical process in the production of biofuels. This guide provides a detailed overview of the physical and chemical properties of Sophorose monohydrate, methodologies for its analysis, and its role in biological signaling pathways.

Physical and Chemical Properties of this compound

The fundamental physical and chemical properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | References |

| Chemical Names | 2-O-β-D-Glucopyranosyl-α-D-glucose monohydrate | |

| CAS Number | 20429-79-2 | |

| Molecular Formula | C₁₂H₂₂O₁₁·H₂O | |

| Molecular Weight | 360.31 g/mol | [1] |

| Appearance | White crystalline powder | |

| Melting Point | 196-198 °C | |

| Solubility | Readily soluble in water; soluble in DMSO; insoluble in petroleum. | |

| Optical Rotation | [α]D¹⁸ +19° (c = 1.2 in water) | |

| Purity | ≥98% |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines the standard experimental protocols for determining the key physical and chemical properties of this compound.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a standard technique for determining the melting point of carbohydrates like this compound.

Principle: A small, powdered sample is heated in a capillary tube, and the temperature range over which the substance melts is observed.

Procedure:

-

Sample Preparation: A small amount of dry this compound is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the powder into the sealed end, to a height of about 3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The apparatus is heated at a steady rate. As the temperature approaches the expected melting point, the heating rate is reduced to approximately 1°C per minute.

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range represents the melting point. For a pure substance, this range is typically narrow.

Measurement of Optical Rotation

Optical rotation is a characteristic property of chiral molecules like sophorose and is measured using a polarimeter.

Principle: A solution of the chiral substance is placed in the path of a beam of plane-polarized light. The substance will rotate the plane of polarization by a specific angle. The specific rotation is calculated from the observed rotation, the concentration of the solution, and the path length of the light through the solution.

Procedure:

-

Solution Preparation: A solution of this compound of a known concentration (e.g., 1.2 g in 100 mL of water) is prepared.

-

Polarimeter Calibration: The polarimeter is calibrated using a blank solvent (water).

-

Measurement: The prepared sophorose solution is placed in the polarimeter cell. The angle of rotation of the plane-polarized light is measured.

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l * c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter tube in decimeters.

-

c is the concentration of the solution in g/mL.

-

Determination of Solubility

The solubility of a substance is a fundamental property that influences its applications, particularly in biological systems and as a reagent.

Principle: The solubility is determined by adding a known amount of the solute to a known volume of solvent and observing the point at which no more solute dissolves.

Procedure:

-

Solvent Selection: A range of solvents (e.g., water, ethanol, DMSO) are selected for testing.

-

Qualitative Assessment: A small amount of this compound is added to a test tube containing the solvent. The tube is agitated, and the dissolution is observed.

-

Quantitative Assessment: To determine the solubility more precisely (e.g., in water), a saturated solution is prepared at a specific temperature. The concentration of the dissolved sophorose is then determined by methods such as gravimetric analysis after evaporation of the solvent or by instrumental methods like High-Performance Liquid Chromatography (HPLC).

Biological Role and Signaling Pathway

Sophorose is a potent inducer of cellulase gene expression in the filamentous fungus Trichoderma reesei. This induction is crucial for the enzymatic degradation of cellulose, a process with significant industrial applications, particularly in the production of biofuels. The signaling pathway involves the sensing of sophorose and the subsequent activation of transcription factors that regulate cellulase gene expression. The cyclic AMP (cAMP) signaling pathway has been identified as a key player in this process.

Sophorose-Induced Cellulase Gene Expression via cAMP Signaling

The proposed signaling pathway for sophorose-induced cellulase expression in T. reesei is as follows: Sophorose is transported into the fungal cell by a specific permease. The intracellular presence of sophorose leads to the activation of adenylate cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated levels of cAMP then activate protein kinase A (PKA), which in turn phosphorylates and activates transcription factors responsible for the expression of cellulase genes, such as cel7a and cel6a.

Experimental Workflow: Isolation and Analysis of Sophorose

The isolation of sophorose from natural sources, such as the pods of Sophora japonica, and its subsequent analysis involves a multi-step process. A typical workflow is outlined below.

This workflow begins with the extraction of sophorose from its natural source. The crude extract is then filtered and concentrated. Purification is a critical step, often achieved through column chromatography. The purified sophorose is then crystallized to obtain a solid product. Finally, the purity and structure of the isolated this compound are confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

References

The Discovery of Sophorose: A Potent Inducer of Cellulase Synthesis

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The enzymatic degradation of cellulose (B213188), a cornerstone of modern biotechnology and a critical area of research for biofuel production and drug development, is largely dependent on the efficient production of cellulase (B1617823) enzymes. A pivotal breakthrough in this field was the identification of sophorose (2-O-β-D-glucopyranosyl-D-glucose) as a powerful natural inducer of cellulase gene expression, particularly in the filamentous fungus Trichoderma reesei (formerly Trichoderma viride). This technical guide delves into the core aspects of this discovery, presenting key quantitative data, detailed experimental protocols, and a visualization of the underlying signaling pathways. Understanding the mechanism of sophorose induction is paramount for optimizing cellulase production and for the rational design of novel, highly efficient enzyme-inducing agents.

Introduction: The Quest for a Cellulase Inducer

The quest to understand and control the production of cellulases, enzymes that break down cellulose, has been a long-standing endeavor in microbiology and biotechnology. Early research recognized that cellulase production was inducible, meaning the enzymes were synthesized in the presence of their substrate, cellulose. However, the insoluble nature of cellulose made it a difficult substrate for studying the precise molecular mechanisms of induction. The breakthrough came with the discovery that a soluble disaccharide, sophorose, could act as a potent inducer, often surpassing the inductive capacity of cellobiose, the primary repeating unit of cellulose.

The seminal work of Mary Mandels, Fredrick W. Parrish, and Elwyn T. Reese in 1962 was instrumental in identifying sophorose as the key inducing agent.[1][2][3] They discovered that an impurity in commercial glucose was responsible for the observed cellulase induction in Trichoderma viride QM 6a and subsequently identified this impurity as sophorose.[1][2][3] This discovery opened the door to more controlled and detailed studies of cellulase regulation.

Sophorose: A Superior Inducer

Sophorose has been identified as the most potent known natural inducer of cellulase synthesis in T. reesei.[4] Its inducing capacity is reported to be over 200-fold higher than that of lactose (B1674315) and 2500 times more active than cellobiose.[1][2][3][4] This high potency allows for the use of very low concentrations to achieve significant cellulase production, making it an invaluable tool for research.

Dual Regulatory Role

Sophorose exhibits a dual regulatory function in T. reesei. It not only acts as a powerful inducer of cellulase gene expression but also represses the synthesis of β-glucosidase.[5] This is significant because β-glucosidase can hydrolyze sophorose, and its repression may therefore prolong the inductive signal.[5]

Quantitative Data on Sophorose Induction

The following tables summarize key quantitative data from various studies on the induction of cellulase by sophorose in Trichoderma species.

| Parameter | Value | Organism | Reference |

| Optimal Sophorose Concentration | 1 x 10⁻³ M | Trichoderma viride | [2] |

| Relative Inducing Activity (vs. Cellobiose) | ~2500x higher | Trichoderma viride | [1][2][3] |

| Time to Detectable Cellulase Induction | 1.5 - 2 hours | Trichoderma reesei QM6a | [6] |

| Sophorose Concentration in Reagent Grade Glucose | 0.0058% | N/A | [1][2][3] |

| Inducer | Relative Cellulase Activity Increase | Organism | Reference |

| Sophorose-Glucose Mixture (MGS) vs. Lactose | 1.64-fold higher | Trichoderma reesei | [7][8] |

| Sophorose-Glucose Mixture (MGS) vs. Cellobiose | 5.26-fold higher | Trichoderma reesei | [7][8] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the discovery and characterization of sophorose as a cellulase inducer, based on the foundational work of Mandels, Parrish, and Reese.

Preparation of Trichoderma Mycelium for Induction Assay

-

Growth Medium: Trichoderma viride QM 6a is grown for 3 days in shake flasks containing a suitable growth medium (e.g., Medium B as described by Mandels & Reese, 1960).

-

Harvesting: The mycelium is harvested by filtration.

-

Washing: The harvested mycelium is washed thoroughly with sterile water to remove any residual medium components.

-

Resuspension: The washed mycelium is resuspended in a 0.1 M phosphate (B84403) buffer at a pH of 2.7 to create a uniform suspension of mycelial threads (e.g., 2 mg dry weight per ml).[9]

Cellulase Induction Assay

-

Assay Flask Setup: To a 125-ml Erlenmeyer flask, add:

-

10 ml of the prepared mycelial suspension.

-

5 ml of a nutrient-rich medium (e.g., Medium C as described by Mandels & Reese, 1960).[9]

-

5 ml of a sterile aqueous solution containing the test inducer (e.g., sophorose at various concentrations). A control flask with no inducer should be included.

-

Optionally, a small amount of purified glucose (e.g., 10 mg) can be added to support basal metabolism.[9]

-

-

Incubation: The flasks are incubated on a shaker at 29°C.

-

Sampling and Analysis: Aliquots of the culture supernatant are taken at regular intervals (e.g., 24 and 48 hours) to measure cellulase activity.[9]

Measurement of Cellulase Activity (Cx units)

-

Assay Solution: Prepare an assay solution containing 0.5% carboxymethylcellulose (CMC) in a 0.05 M citrate (B86180) buffer at pH 5.4.[9]

-

Enzyme Reaction: Add a defined volume of the culture supernatant (containing the cellulase) to 10 ml of the assay solution.

-

Incubation: Incubate the reaction mixture at 50°C for 1 hour.

-

Quantification of Reducing Sugars: Measure the amount of reducing sugar produced (as glucose) using a standard method (e.g., dinitrosalicylic acid method).

-

Definition of a Cx unit: One Cx unit is defined as the amount of enzyme that produces 4.0 mg of reducing sugar as glucose in the specified assay conditions.[9]

Signaling Pathways of Sophorose Induction

The induction of cellulase gene expression by sophorose is a complex process involving signal perception, transduction, and the activation of specific transcription factors. While the complete pathway is still under investigation, key components have been identified.

Sophorose is believed to be transported into the fungal cell via specific sugar transporters. Once inside, it triggers a signaling cascade that likely involves G-protein coupled receptors and the activation of the cyclic AMP (cAMP) pathway.[10][11] This leads to the activation of key transcription factors, such as XYR1, which is a master regulator of cellulase and hemicellulase (B13383388) gene expression in T. reesei.[11] The mitogen-activated protein kinase (MAPK) signaling pathway has also been implicated in regulating cellulase expression.[10]

Visualizations

Experimental Workflow for Cellulase Induction Assay

Caption: Workflow for Sophorose Induction Assay.

Simplified Signaling Pathway of Sophorose Induction

References

- 1. Sophorose as an inducer of cellulase in Trichoderma viride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. SOPHOROSE AS AN INDUCER OF CELLULASE IN TRICHODERMA VIRIDE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Regulation of the cellulolytic system in Trichoderma reesei by sophorose: induction of cellulase and repression of beta-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Induction of cellulolytic enzymes in Trichoderma reesei by sophorose - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Induction of cellulase production in Trichoderma reesei by a glucose–sophorose mixture as an inducer prepared using stevioside - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. journals.asm.org [journals.asm.org]

- 10. Evidence of cAMP involvement in cellobiohydrolase expression and secretion by Trichoderma reesei in presence of the inducer sophorose - PMC [pmc.ncbi.nlm.nih.gov]

- 11. From induction to secretion: a complicated route for cellulase production in Trichoderma reesei - PMC [pmc.ncbi.nlm.nih.gov]

Sophorose monohydrate solubility in different solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sophorose monohydrate in various solvents. The information is intended to assist researchers, scientists, and professionals in drug development in understanding the dissolution characteristics of this important disaccharide. This document summarizes available quantitative data, outlines detailed experimental protocols for solubility determination, and provides a visual representation of the experimental workflow.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility | Observations |

| Water | Not Specified | 50 mg/mL | Readily soluble, forms a clear, colorless solution[1][2][3] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Soluble | --- |

| 80% Aqueous Methanol | Not Specified | Soluble | This compound can be crystallized from this solvent system[1] |

| Petroleum Ether | Not Specified | Insoluble[1][2] | --- |

| Ethanol (B145695) | Not Specified | Sparingly Soluble (inferred) | While direct data is unavailable, general observations for carbohydrates suggest limited solubility in ethanol compared to water. Octa-O-acetyl-b-sophorose, a derivative, can be crystallized from ethanol.[1] |

| Methanol | Not Specified | Data Not Available | --- |

Note: The lack of extensive quantitative data highlights an area for future research to fully characterize the solubility profile of this compound.

Experimental Protocols for Solubility Determination

The following are detailed methodologies that can be employed to determine the solubility of this compound. These protocols are based on established methods for carbohydrate analysis.

Isothermal Equilibrium Method

This method is considered the gold standard for determining equilibrium solubility.

Principle: A supersaturated solution of this compound in the solvent of interest is prepared and allowed to equilibrate at a constant temperature. The concentration of the dissolved this compound in the supernatant is then determined.

Apparatus:

-

Constant temperature water bath or incubator

-

Stirring plate and magnetic stir bars

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., an amino-based column for carbohydrate analysis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed vial.

-

Equilibration: Place the vial in a constant temperature bath and stir vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease stirring and allow the undissolved solid to settle. For finer suspensions, centrifuge the sample at a high speed (e.g., 10,000 rpm for 15 minutes).

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (or pre-cooled to the equilibration temperature) pipette. To remove any remaining microparticles, filter the aliquot through a syringe filter into a pre-weighed volumetric flask.

-

Quantification:

-

Gravimetric Method: Evaporate the solvent from the volumetric flask under vacuum and weigh the remaining solid this compound.

-

Chromatographic Method (HPLC): Dilute the filtered supernatant to a known volume and analyze the concentration of this compound using a pre-calibrated HPLC method.

-

Spectrophotometric Method (Phenol-Sulfuric Acid Assay): This colorimetric method can determine the total carbohydrate concentration.

-

Take a small, precise volume of the clear supernatant.

-

Add a 5% aqueous solution of phenol (B47542).

-

Carefully add concentrated sulfuric acid to the mixture. The acid causes the carbohydrate to be dehydrated to furfural (B47365) derivatives, which then react with phenol to produce a yellow-orange color.

-

After cooling, measure the absorbance at a specific wavelength (e.g., 490 nm).

-

Determine the concentration from a standard curve prepared with known concentrations of this compound.

-

-

Visual Method (Rapid Estimation)

This method provides a semi-quantitative estimation of solubility.

Procedure:

-

Add a small, known amount of this compound to a test tube.

-

Incrementally add a known volume of the solvent while vortexing or stirring at a constant temperature.

-

The point at which the solid completely dissolves is noted, and the solubility is calculated.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the Isothermal Equilibrium Method for determining the solubility of this compound.

Caption: Workflow for Solubility Determination.

References

An In-depth Technical Guide to α-Sophorose Monohydrate and β-Sophorose Monohydrate for Researchers and Drug Development Professionals

Introduction

Sophorose, a disaccharide composed of two glucose units linked by a β-1,2 glycosidic bond, is a molecule of significant interest in biotechnology and pharmacology. It exists in two anomeric forms, α-sophorose and β-sophorose, which differ in the stereochemistry at the anomeric carbon of the reducing glucose unit. This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of α-Sophorose monohydrate and β-Sophorose monohydrate, with a focus on their comparative aspects. While extensive data is available for the α-anomer, specific physical constants for the pure β-Sophorose monohydrate are less commonly reported in the literature. In aqueous solutions, sophorose undergoes mutarotation, establishing an equilibrium between the α and β forms.

Physicochemical Properties

A direct comparison of the solid-state properties of the two anomers is challenging due to limited available data for pure β-Sophorose monohydrate. The majority of commercially available sophorose is the α-anomer.

| Property | α-Sophorose Monohydrate | β-Sophorose Monohydrate |

| Molecular Formula | C₁₂H₂₂O₁₁·H₂O | C₁₂H₂₂O₁₁·H₂O |

| Molecular Weight | 360.31 g/mol | 360.31 g/mol |

| Melting Point | 196-198 °C[1] | Data not available |

| Specific Rotation [α]D | +19° (c=1.2 in water) | Data not available for the monohydrate. Octa-O-acetyl-β-sophorose has a specific rotation of -3.2° (c=2.5 in chloroform). |

| Appearance | White crystalline solid[1] | Data not available |

| Solubility | Soluble in water[1] | Expected to be soluble in water |

| CAS Number | 20429-79-2[2][3] | Data not available |

Biological Activity: Induction of Cellulase (B1617823) Expression

The most well-documented biological role of sophorose is its potent induction of cellulase gene expression, particularly in the filamentous fungus Trichoderma reesei, a key organism in industrial enzyme production. Sophorose is considered the most powerful natural inducer of cellulases.[4][5]

Signaling Pathway for Cellulase Induction in Trichoderma reesei

The induction of cellulase synthesis by sophorose involves a complex signaling cascade that begins with its transport into the fungal cell and culminates in the activation of specific transcription factors. While the precise roles of the individual anomers in this pathway are not fully elucidated, the general mechanism is understood to involve the following key steps:

-

Transport: Sophorose is transported into the fungal cell by specific sugar transporters. A recently identified transporter, Tr44175, has been shown to transport sophorose along with other cello-oligosaccharides.[6][7]

-

Signal Transduction: Once inside the cell, sophorose (or a metabolite thereof) triggers a signal transduction cascade.

-

Transcription Factor Activation: This cascade leads to the activation of key transcription factors, including XYR1 (Xylanase Regulator 1) and ACE3 (Activator of Cellulases 3).[8] These transcription factors then bind to the promoter regions of cellulase genes, initiating their transcription.

-

Cellulase Gene Expression: The activation of these transcription factors leads to the coordinated expression of a suite of cellulase genes, resulting in the secretion of cellulolytic enzymes.

Experimental Protocols

Enzymatic Synthesis of Sophorose

This protocol describes a general method for the enzymatic synthesis of sophorose, which can be adapted for specific research needs. This method typically produces a mixture of α and β anomers.

Materials:

-

D-glucose

-

β-glucosidase (e.g., from Aspergillus niger)

-

Sodium acetate (B1210297) buffer (pH 5.0)

-

High-performance liquid chromatography (HPLC) system for analysis

Procedure:

-

Prepare a concentrated solution of D-glucose (e.g., 50% w/v) in 50 mM sodium acetate buffer (pH 5.0).

-

Add β-glucosidase to the glucose solution. The optimal enzyme concentration should be determined empirically.

-

Incubate the reaction mixture at a controlled temperature (e.g., 50°C) with gentle agitation.

-

Monitor the formation of sophorose over time by taking aliquots and analyzing them by HPLC.

-

Once the desired concentration of sophorose is reached, inactivate the enzyme by heating the reaction mixture (e.g., 100°C for 10 minutes).

-

The resulting sophorose can be purified using chromatographic techniques such as size-exclusion or activated carbon chromatography.

Cellulase Induction Assay in Trichoderma reesei

This protocol provides a framework for assessing the cellulase-inducing activity of sophorose.

Materials:

-

Trichoderma reesei strain (e.g., QM6a or Rut-C30)

-

Mandels-Andreotti basal medium

-

Glycerol (B35011) (as a non-inducing carbon source for pre-culture)

-

Sophorose (α-anomer or a mixture of anomers)

-

DNS (3,5-dinitrosalicylic acid) reagent for reducing sugar assay

-

Carboxymethyl cellulose (B213188) (CMC) as a substrate for endoglucanase activity

Procedure:

-

Pre-culture: Inoculate T. reesei spores into Mandels-Andreotti medium containing glycerol as the sole carbon source. Incubate for 48-72 hours to obtain a sufficient amount of mycelia.

-

Induction: Harvest the mycelia by filtration and wash with sterile water. Transfer the mycelia to fresh Mandels-Andreotti medium containing sophorose at the desired concentration (e.g., 1 mM).

-

Incubation: Incubate the culture under inducing conditions for a specific period (e.g., 24-48 hours).

-

Sample Collection: At various time points, collect aliquots of the culture supernatant.

-

Enzyme Activity Assay (Endoglucanase): a. Mix the culture supernatant with a solution of CMC in a suitable buffer. b. Incubate the reaction at a specific temperature (e.g., 50°C). c. Stop the reaction and measure the amount of reducing sugars released using the DNS method. d. One unit of endoglucanase activity is typically defined as the amount of enzyme that releases 1 µmol of reducing sugar equivalents per minute under the assay conditions.

-

Data Analysis: Plot the enzyme activity over time to determine the induction profile.

References

- 1. Sophorose Clinisciences [clinisciences.com]

- 2. Cas 20429-79-2,SOPHOROSE | lookchem [lookchem.com]

- 3. SOPHOROSE | 20429-79-2 [chemicalbook.com]

- 4. Sophorose as an inducer of cellulase in Trichoderma viride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SOPHOROSE AS AN INDUCER OF CELLULASE IN TRICHODERMA VIRIDE - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Proteome profiling of enriched membrane-associated proteins unraveled a novel sophorose and cello-oligosaccharide transporter in Trichoderma reesei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Proteome profiling of enriched membrane-associated proteins unraveled a novel sophorose and cello-oligosaccharide transporter in Trichoderma reesei [escholarship.org]

- 8. The transcription factor ACE3 controls cellulase activities and lactose metabolism via two additional regulators in the fungus Trichoderma reesei - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Inducing Cellulase Production with Sophorose Monohydrate: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellulases are a class of enzymes crucial for the enzymatic hydrolysis of cellulose, the most abundant biopolymer on Earth. The production of these enzymes is tightly regulated in filamentous fungi such as Trichoderma reesei, a workhorse for industrial cellulase (B1617823) production. Sophorose (2-O-β-D-glucopyranosyl-D-glucose), a disaccharide, is recognized as the most potent natural inducer of cellulase gene expression in this fungus.[1][2][3] Understanding and applying efficient induction protocols are paramount for maximizing cellulase yields in research and industrial settings. This document provides a detailed protocol for inducing cellulase production in Trichoderma reesei using sophorose monohydrate, along with methods for quantifying enzyme activity and an overview of the underlying signaling pathway.

Data Presentation

Table 1: Comparative Cellulase Activity with Different Inducers

| Inducer | Relative Cellulase Activity (FPA) | Reference |

| Sophorose | High (Potent Inducer) | [1][2] |

| Glucose-Sophorose Mixture (MGS) | 1.64-fold higher than Lactose (B1674315) | [3][4] |

| Glucose-Sophorose Mixture (MGS) | 5.26-fold higher than Cellobiose (B7769950) | [3][4] |

| Lactose | Lower than MGS | [3][4] |

| Cellobiose | Lower than MGS | [3][4] |

FPA: Filter Paper Activity. The values for MGS are compared to lactose and cellobiose as baseline inducers.

Experimental Protocols

Protocol 1: Induction of Cellulase in Trichoderma reesei using this compound

This protocol outlines the steps for inducing cellulase production in a laboratory setting.

1. Materials:

-

Trichoderma reesei strain (e.g., QM6a or Rut C30)

-

Potato Dextrose Agar (PDA) for fungal culture maintenance

-

Basal salt medium for cellulase production (see recipe below)

-

This compound

-

Sterile distilled water

-

Shaker incubator

-

Centrifuge and sterile centrifuge tubes

-

Micropipettes and sterile tips

2. Basal Salt Medium Recipe:

| Component | Concentration |

| (NH₄)₂SO₄ | 1.4 g/L |

| KH₂PO₄ | 2.0 g/L |

| Urea | 0.3 g/L |

| CaCl₂·2H₂O | 0.4 g/L |

| MgSO₄·7H₂O | 0.3 g/L |

| Peptone | 1.0 g/L |

| Trace elements solution | 1.0 mL/L |

| Tween 80 | 2.0 mL/L |

Adjust the pH to 5.0 before autoclaving. The trace elements solution should contain FeSO₄·7H₂O (5 mg/mL), MnSO₄·H₂O (1.6 mg/mL), ZnSO₄·7H₂O (1.4 mg/mL), and CoCl₂·6H₂O (2 mg/mL).

3. Procedure:

-

Inoculum Preparation:

-

Grow T. reesei on a PDA plate at 28-30°C for 5-7 days until sporulation.

-

Harvest spores by adding 10 mL of sterile distilled water to the plate and gently scraping the surface with a sterile loop.

-

Determine the spore concentration using a hemocytometer and adjust to approximately 1 x 10⁷ spores/mL.

-

-

Induction Culture:

-

Inoculate 50 mL of the basal salt medium in a 250 mL Erlenmeyer flask with the spore suspension to a final concentration of 1 x 10⁵ spores/mL.

-

Incubate the culture in a shaker incubator at 28-30°C and 200 rpm for 24-48 hours to allow for mycelial growth.

-

Prepare a sterile stock solution of this compound (e.g., 10 mg/mL in distilled water).

-

Add the sophorose stock solution to the culture to a final concentration of 1 mM (approximately 0.342 mg/mL). The optimal concentration may vary between strains and should be determined empirically.

-

Continue the incubation under the same conditions for another 48-96 hours.

-

-

Sample Collection and Preparation:

-

After the induction period, harvest the culture broth by centrifugation at 4,000 x g for 10 minutes at 4°C to pellet the mycelia.

-

The supernatant contains the secreted cellulase enzymes and can be used for activity assays. Store the supernatant at -20°C for long-term use.

-

Protocol 2: Measurement of Total Cellulase Activity (Filter Paper Assay - FPA)

The Filter Paper Assay is a standard method to determine the total cellulolytic activity of a sample.[5][6][7]

1. Materials:

-

Whatman No. 1 filter paper strips (1 x 6 cm, approximately 50 mg)

-

0.05 M Sodium Citrate (B86180) buffer (pH 4.8)

-

3,5-Dinitrosalicylic acid (DNS) reagent

-

Glucose standard solutions (0-2 mg/mL)

-

Spectrophotometer

-

Water bath

2. Procedure:

-

Reaction Setup:

-

Place a filter paper strip into a test tube.

-

Add 1.0 mL of 0.05 M Sodium Citrate buffer (pH 4.8) to the tube.

-

Add 0.5 mL of the enzyme supernatant (diluted in citrate buffer if necessary) to the tube.

-

-

Incubation:

-

Incubate the reaction mixture in a water bath at 50°C for exactly 60 minutes.

-

-

Color Development:

-

Stop the reaction by adding 3.0 mL of DNS reagent.

-

Boil the tubes for 5-15 minutes for color development.

-

Cool the tubes to room temperature and add 20 mL of distilled water.

-

-

Measurement:

-

Measure the absorbance of the solution at 540 nm using a spectrophotometer.

-

Prepare a standard curve using glucose solutions of known concentrations.

-

Determine the amount of reducing sugars (as glucose equivalents) released in the reaction from the standard curve.

-

3. Calculation of FPA:

One unit of Filter Paper Activity (FPU) is defined as the amount of enzyme that releases 1 µmol of reducing sugar from filter paper per minute under the assay conditions.

Signaling Pathway and Experimental Workflow

Sophorose-Mediated Cellulase Induction Pathway

Sophorose acts as a potent inducer by entering the fungal cell and triggering a signaling cascade that leads to the transcription of cellulase genes. While the complete pathway is complex and still under investigation, a simplified model is presented below. Sophorose is taken up by the cell via a β-diglucoside permease.[8] Inside the cell, it initiates a signaling cascade that activates key transcription factors, such as XYR1, which in turn bind to the promoter regions of cellulase genes, leading to their expression. Sophorose also has a dual regulatory role, as it can repress the expression of β-glucosidase, an enzyme that can hydrolyze sophorose.[2][9] This repression may serve to prolong the inducing signal.

Caption: Sophorose-mediated cellulase induction pathway in T. reesei.

Experimental Workflow for Cellulase Production and Analysis

The following diagram illustrates the overall workflow from fungal culture preparation to the analysis of cellulase activity.

Caption: Experimental workflow for sophorose-induced cellulase production.

References

- 1. Induction of cellulolytic enzymes in Trichoderma reesei by sophorose - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of the cellulolytic system in Trichoderma reesei by sophorose: induction of cellulase and repression of beta-glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Induction of cellulase production in Trichoderma reesei by a glucose–sophorose mixture as an inducer prepared using stevioside - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Induction of cellulase production in Trichoderma reesei by a glucose–sophorose mixture as an inducer prepared using stevioside - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. scispace.com [scispace.com]

- 6. omicsonline.org [omicsonline.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Regulation of the cellulolytic system in Trichoderma reesei by sophorose: induction of cellulase and repression of beta-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

Sophorose Monohydrate: A Versatile Substrate for Glycosidase Characterization and Cellulase Induction

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Sophorose monohydrate, a disaccharide composed of two glucose units linked by a β-1,2 glycosidic bond, serves as a valuable tool in glycobiology and biotechnology. Its unique linkage makes it a specific substrate for certain β-glucosidases, allowing for the detailed characterization of these enzymes. Furthermore, sophorose is a potent inducer of cellulase (B1617823) gene expression in various fungi, most notably in the industrial workhorse Trichoderma reesei. These dual roles make this compound a key molecule for researchers in enzyme kinetics, fungal genetics, and biofuel development.

These application notes provide a comprehensive overview of the use of this compound as a substrate for glycosidases, including detailed experimental protocols, quantitative data from various studies, and visualizations of relevant biological pathways and experimental workflows.

Data Presentation: Kinetic Parameters of β-Glucosidases with Sophorose

The following tables summarize the kinetic parameters of various β-glucosidases when acting on sophorose and other relevant substrates. This data allows for a comparative analysis of enzyme efficiency and substrate specificity.

Table 1: Apparent Michaelis-Menten Constants (Km) of β-Glucosidases for Various Substrates

| Enzyme Source | Substrate | Apparent Km (mM) | Reference |

| Paecilomyces thermophila | Sophorose | 1.06 | [1] |

| p-nitrophenyl-β-D-glucopyranoside (pNPG) | 0.26 | [1] | |

| Cellobiose | 0.65 | [1] | |

| Gentiobiose | 0.77 | [1] | |

| Talaromyces amestolkiae | p-nitrophenyl-β-D-glucopyranoside (pNPG) | 3.36 ± 0.7 | [2] |

| Aspergillus niger | Cellobiose | 0.57 | [3] |

| Trichoderma reesei BGL1 | Cellobiose | 0.38 | [3] |

Table 2: Specific Activity of a β-Glucosidase from Talaromyces amestolkiae

| Substrate | Specific Activity (U/mg) |

| Sophorose | 535.82 ± 15.83 |

| Cellobiose | 110.27 ± 4.38 |

Note: One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the conversion of 1 micromole of substrate per minute under the specified conditions.[4][5]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound as a substrate for β-glucosidases.

Protocol 1: Determination of β-Glucosidase Activity using this compound and a Coupled Glucose Oxidase Assay

This protocol describes a continuous spectrophotometric assay to determine the activity of a β-glucosidase by measuring the rate of glucose released from the hydrolysis of sophorose. The released glucose is subsequently oxidized by glucose oxidase, producing hydrogen peroxide, which is then used by horseradish peroxidase to oxidize a chromogenic substrate.

Materials:

-

This compound

-

β-glucosidase enzyme preparation

-

Glucose Oxidase (GOx) from Aspergillus niger

-

Horseradish Peroxidase (HRP)

-

Chromogenic peroxidase substrate (e.g., 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) or o-dianisidine)

-

Sodium acetate (B1210297) buffer (e.g., 50 mM, pH 5.0) or other suitable buffer for the specific β-glucosidase

-

Microplate reader or spectrophotometer

-

96-well microplate or cuvettes

-

Glucose standard solution (for calibration curve)

Procedure:

-

Preparation of Reagents:

-

Sophorose Stock Solution: Prepare a stock solution of this compound (e.g., 100 mM) in the assay buffer.

-

Coupled Enzyme Mix: Prepare a fresh mixture containing glucose oxidase (e.g., 10 U/mL), horseradish peroxidase (e.g., 5 U/mL), and the chromogenic substrate in the assay buffer. The concentration of the chromogenic substrate will depend on the specific one being used.

-

Enzyme Dilutions: Prepare a series of dilutions of the β-glucosidase enzyme preparation in the assay buffer. The optimal dilution should result in a linear rate of product formation over the desired time course.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well:

-

X µL of assay buffer

-

Y µL of sophorose stock solution to achieve the desired final concentration.

-

Z µL of the coupled enzyme mix.

-

-

The total volume in each well should be consistent. Include control wells without the β-glucosidase enzyme (blank) and without the sophorose substrate.

-

-

Initiation of Reaction and Measurement:

-

Pre-incubate the microplate at the optimal temperature for the β-glucosidase for 5 minutes.

-

Initiate the reaction by adding A µL of the diluted β-glucosidase enzyme to each well.

-

Immediately start monitoring the change in absorbance at the appropriate wavelength for the chosen chromogenic substrate (e.g., 405 nm for oxidized o-dianisidine or 415 nm for oxidized ABTS) over a set period (e.g., 10-30 minutes) using a microplate reader in kinetic mode.

-

-

Data Analysis:

-

Calculate the rate of change in absorbance (ΔAbs/min) from the linear portion of the reaction curve.

-

Subtract the rate of the blank from the rates of the samples.

-

Generate a glucose standard curve by measuring the absorbance of known concentrations of glucose under the same assay conditions (substituting sophorose with glucose and omitting the β-glucosidase).

-

Convert the ΔAbs/min to the rate of glucose production (µmol/min) using the standard curve.

-

Calculate the specific activity of the β-glucosidase (U/mg) by dividing the rate of glucose production by the amount of enzyme (in mg) added to the assay.

-

Protocol 2: Determination of Kinetic Parameters (Km and Vmax)

This protocol outlines the procedure for determining the Michaelis-Menten constant (Km) and maximum velocity (Vmax) of a β-glucosidase using this compound as the substrate.

Procedure:

-

Follow the procedure outlined in Protocol 1 .

-

Vary the concentration of this compound over a range that brackets the expected Km value (e.g., 0.1 x Km to 10 x Km). A typical range to start with could be from 0.1 mM to 20 mM.

-

For each sophorose concentration, determine the initial velocity (v₀) of the reaction in terms of µmol of glucose produced per minute.

-

Plot the initial velocity (v₀) against the sophorose concentration ([S]).

-

Analyze the data using non-linear regression to fit the Michaelis-Menten equation:

-

v₀ = (Vmax * [S]) / (Km + [S])

-

-

Alternatively, use a linear transformation of the Michaelis-Menten equation, such as the Lineweaver-Burk plot (1/v₀ vs. 1/[S]), to determine Km and Vmax from the intercepts and slope.

-

The catalytic constant (kcat), or turnover number, can be calculated if the enzyme concentration [E] is known:

-

kcat = Vmax / [E]

-

Visualizations

The following diagrams illustrate key concepts related to the use of this compound in glycosidase research.

Caption: Experimental workflow for determining glycosidase kinetic parameters using sophorose.

Caption: Sophorose-induced cellulase expression signaling pathway in Trichoderma reesei.[6][7]

Conclusion

This compound is an indispensable substrate for the detailed study of β-glucosidases and a critical signaling molecule for inducing cellulase production in industrially relevant fungi. The protocols and data presented here provide a solid foundation for researchers to characterize novel glycosidases, investigate enzyme kinetics, and explore the regulatory networks governing cellulase expression. Understanding these fundamental aspects is crucial for advancing applications in biofuel production, bioremediation, and the development of novel enzymatic processes.

References

- 1. Trichoderma reesei CRE1-mediated Carbon Catabolite Repression in Re-sponse to Sophorose Through RNA Sequencing Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sketchviz.com [sketchviz.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Evidence of cAMP involvement in cellobiohydrolase expression and secretion by Trichoderma reesei in presence of the inducer sophorose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evidence of cAMP involvement in cellobiohydrolase expression and secretion by Trichoderma reesei in presence of the inducer sophorose - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Sophorose in Biofuel Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The efficient conversion of lignocellulosic biomass into biofuels is a cornerstone of renewable energy research. A significant bottleneck in this process is the high cost of cellulolytic enzymes required to break down complex plant polysaccharides into fermentable sugars. Sophorose (2-O-β-D-glucopyranosyl-D-glucose), a disaccharide, has been identified as a highly potent natural inducer of cellulase (B1617823) gene expression in filamentous fungi, particularly in industrially relevant strains of Trichoderma reesei.[1][2][3] Its application in biofuel research focuses on enhancing cellulase production to improve the efficiency and economic viability of biomass hydrolysis.

Sophorose is capable of inducing cellulase synthesis at concentrations significantly lower than other common inducers like lactose (B1674315) or cellobiose (B7769950), exhibiting an induction capacity that can be over 200 to 2500 times higher.[1][3][4] However, the prohibitive cost of pure sophorose has historically limited its large-scale industrial application.[1][4] Current research is actively exploring cost-effective methods for sophorose production, including enzymatic synthesis from glucose and its generation as a byproduct from other industrial processes.[4][5][6]

These notes provide an overview of the application of sophorose in biofuel research, including its mechanism of action, quantitative effects on cellulase production, and detailed experimental protocols for its use in enhancing enzymatic hydrolysis of lignocellulosic biomass.

Data Presentation: Efficacy of Sophorose and Sophorose-Containing Mixtures as Cellulase Inducers

The following tables summarize quantitative data from various studies on the effectiveness of sophorose and sophorose-containing mixtures in inducing cellulase production in Trichoderma reesei, a key organism in industrial biofuel production.[1][4]

| Inducer | Fold Increase in Cellulase Activity (Compared to Control) | Fungal Strain | Reference |

| Glucose-Sophorose Mixture (MGS) | 1.64 (vs. Lactose) | Trichoderma reesei | [4] |

| Glucose-Sophorose Mixture (MGS) | 5.26 (vs. Cellobiose) | Trichoderma reesei | [4] |

| Lactose (in CEL1B knockout strain) | 1.52 (52.4% increase vs. wild type) | T. reesei Rut C30 ΔCEL1B | [1] |

| Glucose-Sophorose Mixture (MGD) | 0.74 (25.7% decrease vs. wild type) | T. reesei Rut C30 ΔCEL1B | [1] |

| Glucose-Disaccharide Mixture (MGDC) | 1.85 (vs. Lactose) | Trichoderma reesei | [7] |

Table 1: Comparative Cellulase Induction by Sophorose and Other Inducers.

| Parameter | Value | Conditions | Reference |

| Cellulase Titer | 90.3 FPU/mL | T. reesei Rut C30 induced with a biocatalytically prepared glucose-sophorose mixture (MGD). | [1] |

| Cellulase Productivity | 188.38 FPU/L/h | T. reesei induced with a mixture of glucose and disaccharides (MGDC) containing sophorose. | [5] |

| Glucose Yield | 96.04% | Hydrolysis of NaOH-pretreated corn stover using crude enzyme from MGS-induced culture. | [4] |

Table 2: Quantitative Outcomes of Sophorose-Induced Cellulase Production and Application.

Signaling Pathway for Sophorose-Mediated Cellulase Induction

Sophorose acts as a signaling molecule, initiating a cascade of events that leads to the transcription of cellulase-encoding genes. The proposed mechanism involves the uptake of sophorose by the fungal cell, which then triggers an intracellular signaling pathway. While the complete pathway is still under investigation, evidence points to the involvement of a β-diglucoside permease for uptake and the secondary messenger cyclic AMP (cAMP) in regulating gene expression.[8][9] Sophorose has a dual regulatory role: it induces cellulase expression and represses the production of β-glucosidase, an enzyme that would otherwise hydrolyze sophorose, thus prolonging the induction signal.[10]

Sophorose-mediated cellulase induction pathway in Trichoderma reesei.

Experimental Protocols

Protocol 1: Preparation of Sophorose Inducer Solution from Sophorolipids

This protocol describes a cost-effective method for producing a sophorose-containing inducer solution by the controlled acid hydrolysis of sophorolipids, which can be produced microbially.[6][11]

Materials:

-

Sophorolipids (in acid form)

-

Sulfuric acid (H₂SO₄), concentrated

-

Deionized water

-

Reaction vessel with reflux condenser and stirring capability

-

Heating mantle or oil bath

-

pH meter

-

HPLC system for sugar analysis

Procedure:

-

Prepare an aqueous solution of sophorolipids at a concentration of 200-250 g/L in the reaction vessel.[11]

-

Slowly add concentrated sulfuric acid to the solution while stirring to achieve a final acid concentration of 0.25% to 1% relative to the weight of the sophorolipids.[11]

-

Heat the mixture to 100°C under reflux with continuous stirring for 12-16 hours.[11] This step hydrolyzes the sophorolipids into sophorose, glucose, and a lipid fraction.

-

After cooling, separate the aqueous phase containing the sugars from the lipid-containing oily phase.

-

Analyze the concentrations of sophorose and glucose in the aqueous phase using HPLC. A typical result yields a mixture with approximately 10.3 g/L sophorose and 16.6 g/L glucose.[11]

-

The resulting aqueous solution of glucose and sophorose can be used directly as an inducer in fermentation media.

Protocol 2: Induction of Cellulase Production in Trichoderma reesei